molecular formula C62H36N8O4 B390415 2-CYANO-4-(4-{1,4,4-TRIS[4-(3,4-DICYANOPHENOXY)PHENYL]CYCLOHEXYL}PHENOXY)PHENYL CYANIDE

2-CYANO-4-(4-{1,4,4-TRIS[4-(3,4-DICYANOPHENOXY)PHENYL]CYCLOHEXYL}PHENOXY)PHENYL CYANIDE

Cat. No.: B390415
M. Wt: 957g/mol
InChI Key: NSXOKMRQOCHXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexane core connected to multiple benzene rings and nitrile groups

Preparation Methods

The synthesis of 4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile involves multiple steps. One common method includes the reaction of cyclohexane derivatives with benzene derivatives under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to convert nitrile groups to amines.

    Substitution: The benzene rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile has several scientific research applications:

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other cyclohexane derivatives and benzene-based compounds. For example:

Properties

Molecular Formula

C62H36N8O4

Molecular Weight

957g/mol

IUPAC Name

4-[4-[1,4,4-tris[4-(3,4-dicyanophenoxy)phenyl]cyclohexyl]phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C62H36N8O4/c63-33-41-1-13-57(29-45(41)37-67)71-53-17-5-49(6-18-53)61(50-7-19-54(20-8-50)72-58-14-2-42(34-64)46(30-58)38-68)25-27-62(28-26-61,51-9-21-55(22-10-51)73-59-15-3-43(35-65)47(31-59)39-69)52-11-23-56(24-12-52)74-60-16-4-44(36-66)48(32-60)40-70/h1-24,29-32H,25-28H2

InChI Key

NSXOKMRQOCHXHB-UHFFFAOYSA-N

SMILES

C1CC(CCC1(C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)(C6=CC=C(C=C6)OC7=CC(=C(C=C7)C#N)C#N)C8=CC=C(C=C8)OC9=CC(=C(C=C9)C#N)C#N

Canonical SMILES

C1CC(CCC1(C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)(C6=CC=C(C=C6)OC7=CC(=C(C=C7)C#N)C#N)C8=CC=C(C=C8)OC9=CC(=C(C=C9)C#N)C#N

Origin of Product

United States

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